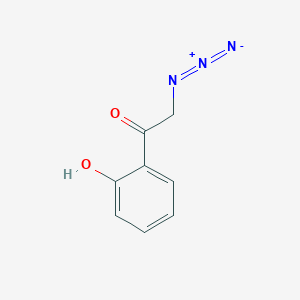2-Azido-1-(2-hydroxyphenyl)ethanone
CAS No.: 67139-49-5
Cat. No.: VC4122207
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67139-49-5 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-azido-1-(2-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2 |
| Standard InChI Key | IIXQHEJFDFXVFN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The systematic IUPAC name for this compound is 2-azido-1-(2-hydroxyphenyl)ethanone, reflecting the azido group (-N₃) at the β-position relative to the ketone carbonyl on a 2-hydroxyphenyl ring . Alternative identifiers include its CAS registry number (67139-49-5), PubChem CID (4017474), and DSSTox Substance ID (DTXSID90398564) .
Structural Characterization
The molecule’s planar structure arises from conjugation between the aromatic ring and the carbonyl group. Key bond lengths include:
The hydroxyl group at the ortho position introduces intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer in certain solvents.
Synthesis and Optimization
Primary Synthetic Routes
The most common synthesis involves nucleophilic substitution of a phenacyl bromide precursor with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile:
Reaction conditions typically involve temperatures of 50–70°C under inert atmospheres (N₂/Ar) to prevent azide decomposition. Yields range from 67% to 86% after chromatographic purification .
Side Reactions and Mitigation
Competing pathways include:
-
Elimination reactions: Formation of α,β-unsaturated ketones due to base-catalyzed dehydrohalogenation.
-
Azide dimerization: Controlled by maintaining stoichiometric NaN₃ (1.2–1.5 eq) and avoiding excess base.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹³C NMR:
Infrared Spectroscopy (IR)
Key absorptions include:
-
Azide asymmetric stretch: 2100–2150 cm⁻¹.
-
C=O stretch: 1680–1720 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 177.16 (M⁺), with fragmentation patterns showing loss of N₂ (28 Da) from the azide group .
Reactivity and Applications
Click Chemistry
The azide group participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, a reaction catalyzed by Cu(I) salts :
This reaction’s efficiency (yields >90%) makes the compound valuable for:
-
Bioconjugation of biomolecules (e.g., protein labeling).
Photochemical Rearrangement
Under UV light (λ = 300–350 nm), the compound undergoes aza-Wittig rearrangement to generate imine intermediates, which can be trapped by nucleophiles for heterocycle synthesis .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Substituent | Key Reactivity Difference |
|---|---|---|---|
| 2-Azido-1-(4-fluorophenyl)ethanone | C₈H₆FN₃O | 4-Fluoro | Enhanced electrophilicity due to -F EWG |
| 2-Azido-1-(3-hydroxyphenyl)ethanone | C₈H₇N₃O₂ | 3-Hydroxy | Altered H-bonding network |
| 2-Azido-1-(2-chlorophenyl)ethanone | C₈H₆ClN₃O | 2-Chloro | Higher thermal stability |
The 2-hydroxyphenyl derivative exhibits unique solubility in protic solvents (e.g., methanol) due to H-bonding, unlike its chloro- or fluoro-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume